

# Head-to-head comparison of MK-0736 hydrochloride and INCB13739

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: MK-0736 hydrochloride

Cat. No.: B12765367 Get Quote

## Head-to-Head Comparison: MK-0736 Hydrochloride vs. INCB13739

A Guide for Researchers in Metabolic Disease Drug Development

This guide provides a comprehensive, data-driven comparison of two selective 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors: **MK-0736 hydrochloride**, developed by Merck, and INCB13739, developed by Incyte Corporation. Both compounds have been investigated for their potential in treating metabolic disorders, including type 2 diabetes and hypertension. While direct head-to-head clinical trial data is limited, this guide synthesizes available information from independent studies to offer an objective comparison of their performance, supported by experimental data and detailed methodologies.

# Mechanism of Action: Targeting Intracellular Cortisol Production

Both MK-0736 hydrochloride and INCB13739 act as inhibitors of  $11\beta$ -HSD1.[1][2][3] This enzyme is crucial in the conversion of inactive cortisone to active cortisol within key metabolic tissues such as the liver, adipose tissue, and skeletal muscle.[4][5] By blocking this conversion, these inhibitors aim to reduce intracellular cortisol concentrations, thereby mitigating the hormone's contributions to insulin resistance, dyslipidemia, and hypertension.[4][6] The selective inhibition of  $11\beta$ -HSD1 is a therapeutic strategy intended to ameliorate the features of



metabolic syndrome without suppressing the systemic cortisol levels necessary for healthy physiological function.[6]





Click to download full resolution via product page

Caption: Signaling pathway of 11β-HSD1 inhibition.

### **Performance Data: A Comparative Overview**

The following tables summarize the available clinical trial data for **MK-0736 hydrochloride** and INCB13739. It is important to note that these findings are from separate studies and not from a direct comparative trial.

**Table 1: Efficacy in Patients with Hypertension** 

| Parameter             | MK-0736 Hydrochloride (7 mg/day)[7]                                    | INCB13739                                                                              |
|-----------------------|------------------------------------------------------------------------|----------------------------------------------------------------------------------------|
| Primary Endpoint      | Placebo-adjusted reduction in sitting diastolic blood pressure (SiDBP) | Not primarily evaluated for hypertension in available studies                          |
| Result                | 2.2 mm Hg reduction (Not statistically significant, P = .157)[7]       | Data not available                                                                     |
| Other Notable Effects | Modest improvements in other blood pressure endpoints[7]               | Dose-dependent improvement in blood pressure noted in patients with Type 2 Diabetes[3] |

**Table 2: Efficacy in Patients with Type 2 Diabetes** 



| Parameter                           | MK-0736 Hydrochloride                        | INCB13739 (200 mg/day)[8]<br>[9]                                    |
|-------------------------------------|----------------------------------------------|---------------------------------------------------------------------|
| Primary Indication                  | Hypertension in overweight/obese patients[7] | Type 2 Diabetes with inadequate glycemic control on metformin[8][9] |
| Change in HbA1c                     | Not the primary focus of the reported study  | -0.6% reduction compared to placebo[8]                              |
| Change in Fasting Plasma<br>Glucose | Data not available                           | -24 mg/dL reduction compared to placebo[8][9]                       |
| Insulin Sensitivity (HOMA-IR)       | Data not available                           | -24% reduction compared to placebo[8]                               |

Table 3: Effects on Lipids and Body Weight

| Parameter       | MK-0736 Hydrochloride (7<br>mg/day)[7] | INCB13739 (in hyperlipidemic patients)[8] |
|-----------------|----------------------------------------|-------------------------------------------|
| LDL Cholesterol | -12.3% (placebo-adjusted)[7]           | Significant decrease[8]                   |
| HDL Cholesterol | -6.3% (placebo-adjusted)[7]            | Data not available                        |
| Triglycerides   | Data not available                     | Significant decrease[8]                   |
| Body Weight     | -1.4 kg (placebo-adjusted)[7]          | Decrease relative to placebo[8]           |

### **Safety and Tolerability**

Both MK-0736 hydrochloride and INCB13739 were generally reported to be well-tolerated in the cited studies.[7][8] For INCB13739, a reversible, dose-dependent elevation in adrenocorticotrophic hormone (ACTH) was observed, though generally within the normal reference range.[8] Basal cortisol homeostasis was unchanged.[8] Adverse events for both compounds were generally similar to placebo.[7][8]

## **Experimental Protocols**

Detailed methodologies for the key clinical trials are outlined below.



MK-0736 Hydrochloride: Study in Overweight/Obese Patients with Hypertension

- Study Design: A randomized, double-blind, placebo-controlled, multicenter study.[7]
- Participant Population: Patients aged 18-75 years with a body mass index (BMI) of ≥27 to
   41 kg/m² and sitting diastolic blood pressure (SiDBP) of 90-104 mm Hg, with a systolic blood pressure (SBP) <160 mm Hg after a washout of prior antihypertensive medications.</li>
- Treatment Arms: Patients were randomized to receive either MK-0736 (2 mg/day or 7 mg/day), MK-0916 (a different 11β-HSD1 inhibitor), or a placebo for 12 weeks.
- Primary Endpoint: The primary outcome was the placebo-adjusted change from baseline in trough SiDBP after 12 weeks of treatment with 7 mg/day of MK-0736.[7]
- Blood Pressure Measurement: After the participant remained in a sitting position for at least 5 minutes, systolic and diastolic blood pressures were determined by taking 6 replicate measurements 1 to 2 minutes apart.[10]

#### **INCB13739: Study in Patients with Type 2 Diabetes**

- Study Design: A double-blind, placebo-controlled, parallel-group study.[8][9]
- Participant Population: 302 patients with type 2 diabetes who had inadequate glycemic control (HbA1c 7-11%) while on metformin monotherapy.[8]
- Treatment Arms: Patients were randomized to receive one of five doses of INCB13739 or a placebo once daily for 12 weeks, in addition to their ongoing metformin therapy.[8][11]
- Primary Endpoint: The primary outcome measure was the change in HbA1c at the end of the 12-week study period.[8]
- Secondary Endpoints: Other endpoints included changes in fasting plasma glucose, lipid profiles, body weight, and overall safety and tolerability.[8]





Click to download full resolution via product page

Caption: Generalized experimental workflow for clinical trials.



#### **Conclusion and Future Perspectives**

Both MK-0736 hydrochloride and INCB13739 have demonstrated effects consistent with the mechanism of 11β-HSD1 inhibition. INCB13739 showed promising results in improving glycemic control and lipid profiles in patients with type 2 diabetes.[8][9] MK-0736, while not meeting its primary endpoint for hypertension, did show modest improvements in blood pressure, lipid levels, and body weight.[7] It is noteworthy that the clinical development of MK-0736 appears to have been discontinued.[12]

The available data suggest that the therapeutic potential of  $11\beta$ -HSD1 inhibitors may be more pronounced in the context of type 2 diabetes and its associated metabolic dysregulation. Future research and the development of next-generation inhibitors will be crucial in determining the ultimate role of this therapeutic class in managing metabolic diseases. Direct comparative studies would be invaluable in delineating the nuanced differences in efficacy and safety among various  $11\beta$ -HSD1 inhibitors.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. INCB-13739, an 11beta-hydroxysteroid dehydrogenase type 1 inhibitor for the treatment of type 2 diabetes PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The 11-β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor INCB13739 Improves
   Hyperglycemia in Patients With Type 2 Diabetes Inadequately Controlled by Metformin
   Monotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 11β-HSD as a New Target in Pharmacotherapy of Metabolic Diseases PMC [pmc.ncbi.nlm.nih.gov]
- 6. MK-0736 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]



- 7. Efficacy and safety of the selective 11β-HSD-1 inhibitors MK-0736 and MK-0916 in overweight and obese patients with hypertension PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The 11-beta-hydroxysteroid dehydrogenase type 1 inhibitor INCB13739 improves hyperglycemia in patients with type 2 diabetes inadequately controlled by metformin monotherapy PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. diabetesjournals.org [diabetesjournals.org]
- 12. Discovery of novel inhibitor of 11 beta-hydroxysteroid dehydrogenase type 1 using in silico structure-based screening approach for the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Head-to-head comparison of MK-0736 hydrochloride and INCB13739]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12765367#head-to-head-comparison-of-mk-0736hydrochloride-and-incb13739]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com



